molecular formula C18H19FN2O4S B267652 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

Cat. No. B267652
M. Wt: 378.4 g/mol
InChI Key: JNFGRFDBKIJUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, such as protein kinases and histone deacetylases.
Biochemical and Physiological Effects:
4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its potential anti-cancer activity, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new anti-inflammatory and pain-relieving drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide in lab experiments is its potential anti-cancer activity. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a valuable tool for studying the mechanisms of cancer growth and developing new cancer therapies.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to be toxic to some non-cancerous cells, making it important to use caution when working with this compound in the lab.

Future Directions

There are a number of future directions for research on 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide. One potential direction is to further study the mechanism of action of this compound, in order to better understand how it inhibits the growth of cancer cells and develop more effective cancer therapies.
Another potential direction is to explore the potential anti-inflammatory and analgesic effects of this compound, in order to develop new drugs for the treatment of pain and inflammation.
Finally, there is also potential for using this compound in combination with other anti-cancer drugs, in order to develop more effective cancer therapies that target multiple pathways involved in cancer growth and proliferation.

Synthesis Methods

The synthesis of 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 4-fluoro-3-nitrobenzoic acid with tetrahydro-2-furanmethanol in the presence of a base, followed by the reduction of the resulting nitro compound with a reducing agent such as iron powder or tin(II) chloride. The resulting amine is then reacted with p-toluenesulfonyl chloride to form the final product.

Scientific Research Applications

4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

properties

Product Name

4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

Molecular Formula

C18H19FN2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

4-fluoro-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C18H19FN2O4S/c19-14-5-3-13(4-6-14)18(22)21-15-7-9-17(10-8-15)26(23,24)20-12-16-2-1-11-25-16/h3-10,16,20H,1-2,11-12H2,(H,21,22)

InChI Key

JNFGRFDBKIJUSR-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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